Cas no 1261998-75-7 (3-Pyridinol, 6-(3-chloro-4-fluorophenyl)-)

3-Pyridinol, 6-(3-chloro-4-fluorophenyl)- 化学的及び物理的性質
名前と識別子
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- 3-Pyridinol, 6-(3-chloro-4-fluorophenyl)-
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- MDL: MFCD18323577
- インチ: 1S/C11H7ClFNO/c12-9-5-7(1-3-10(9)13)11-4-2-8(15)6-14-11/h1-6,15H
- InChIKey: LEHTUEJDTHMINT-UHFFFAOYSA-N
- ほほえんだ: C1=NC(C2=CC=C(F)C(Cl)=C2)=CC=C1O
3-Pyridinol, 6-(3-chloro-4-fluorophenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 215554-2.500g |
6-(3-Chloro-4-fluorophenyl)pyridin-3-ol, 95% |
1261998-75-7 | 95% | 2.500g |
$1816.00 | 2023-09-06 |
3-Pyridinol, 6-(3-chloro-4-fluorophenyl)- 関連文献
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3-Pyridinol, 6-(3-chloro-4-fluorophenyl)-に関する追加情報
Introduction to 3-Pyridinol, 6-(3-chloro-4-fluorophenyl) and Its Significance in Modern Chemical Research
3-Pyridinol, 6-(3-chloro-4-fluorophenyl) (CAS No. 1261998-75-7) is a meticulously crafted organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its pyridinol core and substituted aromatic ring, represents a fascinating intersection of structural complexity and biological activity. Its unique chemical architecture positions it as a valuable scaffold for the development of novel therapeutic agents, particularly in the realm of targeting intricate biological pathways.
The molecular structure of 3-Pyridinol, 6-(3-chloro-4-fluorophenyl) encompasses a pyridine ring substituted at the 3-position with a hydroxyl group (pyridinol), while the 6-position is linked to a phenyl ring bearing both chloro and fluoro substituents. This specific arrangement imparts distinct electronic and steric properties, making the compound a promising candidate for further exploration in drug discovery. The presence of both halogen atoms enhances its potential for metabolic stability and binding affinity to biological targets.
In recent years, there has been a surge in research focusing on heterocyclic compounds due to their diverse pharmacological profiles. 3-Pyridinol, 6-(3-chloro-4-fluorophenyl) exemplifies this trend, as it combines the versatility of the pyridine scaffold with the bioisosteric properties of fluorine and chlorine substituents. These elements are well-documented for their ability to modulate receptor interactions and improve drug-like properties such as solubility and metabolic half-life.
One of the most compelling aspects of this compound is its potential application in addressing unmet medical needs. Current research indicates that derivatives of pyridinol have shown promise in inhibiting enzymes involved in inflammatory responses and cancer progression. The structural features of 3-Pyridinol, 6-(3-chloro-4-fluorophenyl) suggest that it could serve as a precursor for molecules targeting pathways like Janus kinases (JAK) or cyclin-dependent kinases (CDKs), which are implicated in various chronic diseases.
The synthesis of 3-Pyridinol, 6-(3-chloro-4-fluorophenyl) involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps typically include palladium-catalyzed cross-coupling reactions to establish the phenyl ring connectivity, followed by functional group modifications to introduce the hydroxyl and halogen substituents. These synthetic strategies not only showcase the compound's synthetic accessibility but also its compatibility with advanced catalytic methods that enhance yield and selectivity.
The pharmacological evaluation of 3-Pyridinol, 6-(3-chloro-4-fluorophenyl) has been a subject of intense investigation. Preclinical studies have demonstrated that certain analogs exhibit significant inhibitory activity against enzymes such as tyrosine kinases, which are pivotal in signal transduction cascades associated with diseases like rheumatoid arthritis and certain cancers. The precise positioning of the hydroxyl group on the pyridine ring appears to be critical for achieving optimal binding interactions with target proteins.
The role of fluorine substitution in medicinal chemistry cannot be overstated. The introduction of fluorine at the para position relative to the chloro substituent in 3-Pyridinol, 6-(3-chloro-4-fluorophenyl) is particularly noteworthy. Fluorine atoms are known to influence both pharmacokinetic and pharmacodynamic properties by affecting lipophilicity, metabolic stability, and electronic distribution within the molecule. This has led to an increased interest in fluorinated compounds as pharmaceuticals, with numerous patents and publications highlighting their therapeutic potential.
Recent advancements in computational chemistry have further accelerated the exploration of 3-Pyridinol, 6-(3-chloro-4-fluorophenyl). Molecular modeling techniques allow researchers to predict binding affinities and optimize lead structures before experimental synthesis. These virtual screening approaches have been instrumental in identifying promising candidates for further development, reducing both time-to-market and resource expenditure.
The environmental impact of chemical synthesis is also a growing concern in pharmaceutical research. The development of greener synthetic routes for compounds like 3-Pyridinol, 6-(3-chloro-4-fluorophenyl) is an ongoing effort within the industry. Catalytic methods that minimize waste generation and energy consumption are being prioritized, aligning with broader sustainability goals in chemical manufacturing.
In conclusion,3-Pyridinol, 6-(3-chloro-4-fluorophenyl) (CAS No. 1261998-75-7) stands as a testament to the ingenuity of modern chemical research. Its unique structure offers a rich foundation for developing novel therapeutics targeting complex diseases. As research continues to uncover new applications for this compound and its derivatives,it will undoubtedly play an increasingly important role in shaping future medical treatments.
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